molecular formula C16H10N2O5 B12932741 Benzoic acid, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis- CAS No. 41259-89-6

Benzoic acid, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis-

Cat. No.: B12932741
CAS No.: 41259-89-6
M. Wt: 310.26 g/mol
InChI Key: STSUEBBVKDPARU-UHFFFAOYSA-N
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Description

4,4’-(1,3,4-Oxadiazole-2,5-diyl)dibenzoic acid is an organic compound with the molecular formula C16H10N2O5 It is known for its unique structure, which includes an oxadiazole ring flanked by two benzoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dibenzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzoic acid derivatives with hydrazine to form hydrazides, which are then cyclized using dehydrating agents such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction conditions often require refluxing in an appropriate solvent, such as acetic acid or dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dibenzoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,3,4-Oxadiazole-2,5-diyl)dibenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, although the stability of the oxadiazole ring generally makes it resistant to mild oxidizing agents.

    Reduction: Reduction reactions can target the benzoic acid groups, converting them to alcohols or aldehydes under appropriate conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4,4’-(1,3,4-Oxadiazole-2,5-diyl)dibenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)dibenzoic acid largely depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or coordination with metal ions. In materials science, its unique structure allows it to participate in the formation of stable, high-performance materials through covalent bonding and coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(1,3,4-Oxadiazole-2,5-diyl)dibenzoic acid is unique due to its combination of the oxadiazole ring and benzoic acid groups, which impart distinct chemical and physical properties. This makes it particularly useful in the synthesis of advanced materials and as a versatile building block in organic synthesis.

Properties

CAS No.

41259-89-6

Molecular Formula

C16H10N2O5

Molecular Weight

310.26 g/mol

IUPAC Name

4-[5-(4-carboxyphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid

InChI

InChI=1S/C16H10N2O5/c19-15(20)11-5-1-9(2-6-11)13-17-18-14(23-13)10-3-7-12(8-4-10)16(21)22/h1-8H,(H,19,20)(H,21,22)

InChI Key

STSUEBBVKDPARU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O)C(=O)O

Origin of Product

United States

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